molecular formula C15H14N2O2S3 B10961381 5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide

5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide

Cat. No.: B10961381
M. Wt: 350.5 g/mol
InChI Key: FVSIUUSARNIQLN-UHFFFAOYSA-N
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Description

5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide is a complex organic compound featuring a thiazolidine ring and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring and thiophene groups play a crucial role in its biological activity. detailed information on the molecular targets and pathways is limited .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-phenyl-2-pyrrolidone: Similar in structure but lacks the thiazolidine ring.

    4-(5-methylthiophen-2-yl)pyridinium: Contains a thiophene group but has different functional groups.

Uniqueness

The uniqueness of 5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide lies in its combination of the thiazolidine ring and thiophene groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H14N2O2S3

Molecular Weight

350.5 g/mol

IUPAC Name

5-methyl-N-[3-(5-methylthiophene-2-carbonyl)-1,3-thiazolidin-2-ylidene]thiophene-2-carboxamide

InChI

InChI=1S/C15H14N2O2S3/c1-9-3-5-11(21-9)13(18)16-15-17(7-8-20-15)14(19)12-6-4-10(2)22-12/h3-6H,7-8H2,1-2H3

InChI Key

FVSIUUSARNIQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N=C2N(CCS2)C(=O)C3=CC=C(S3)C

Origin of Product

United States

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